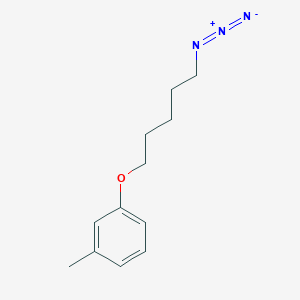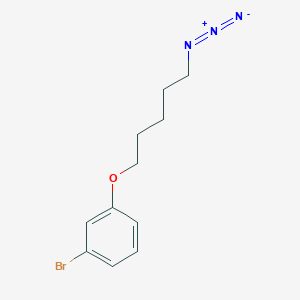
1-((5-Azidopentyl)oxy)-3-bromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Azidopentyl)oxy)-3-bromobenzene is an organic compound that features both azide and bromobenzene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Azidopentyl)oxy)-3-bromobenzene typically involves a multi-step process:
Bromination: The starting material, phenol, is brominated to form 3-bromophenol.
Alkylation: 3-bromophenol is then alkylated with 5-bromopentanol under basic conditions to form 1-(5-bromopentyloxy)-3-bromobenzene.
Azidation: The final step involves the substitution of the bromine atom in the pentyl chain with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions such as continuous flow reactors, higher purity reagents, and more efficient catalysts to increase yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Azidopentyl)oxy)-3-bromobenzene can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles.
Click Chemistry: The azide group can participate in Huisgen cycloaddition reactions with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Click Chemistry: Copper(I) catalysts and alkynes.
Reduction: Triphenylphosphine or hydrogenation catalysts.
Major Products
Substitution: Various substituted benzene derivatives.
Click Chemistry: Triazole derivatives.
Reduction: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-((5-Azidopentyl)oxy)-3-bromobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Bioconjugation: The azide group allows for the attachment of biomolecules through click chemistry.
Material Science: Used in the preparation of functionalized polymers and materials.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 1-((5-Azidopentyl)oxy)-3-bromobenzene depends on the specific reaction it undergoes. For example:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper(I) catalyst to form a stable triazole ring.
Substitution: The bromine atom on the benzene ring is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Vergleich Mit ähnlichen Verbindungen
1-((5-Azidopentyl)oxy)-3-bromobenzene can be compared with other azide-containing compounds and bromobenzene derivatives:
1-Azido-3-bromobenzene: Lacks the pentyl chain, making it less versatile for bioconjugation.
1-((5-Azidopentyl)oxy)benzene: Lacks the bromine atom, limiting its use in substitution reactions.
1-((5-Azidopentyl)oxy)-4-bromobenzene: Positional isomer with different reactivity due to the bromine atom’s position.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
1-(5-azidopentoxy)-3-bromobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-10-5-4-6-11(9-10)16-8-3-1-2-7-14-15-13/h4-6,9H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANVXKBXMFKUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159892.png)
![4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159900.png)
![3-Ethoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159906.png)
![3-Isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159912.png)
![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159919.png)
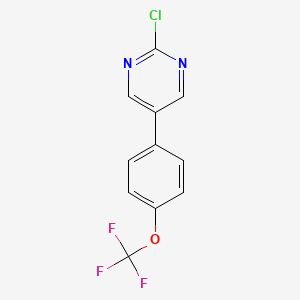


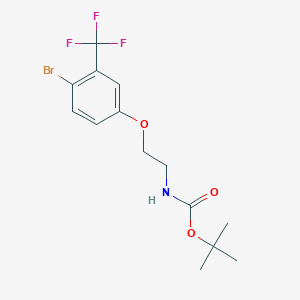
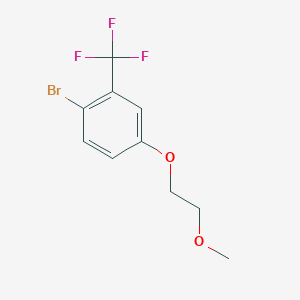
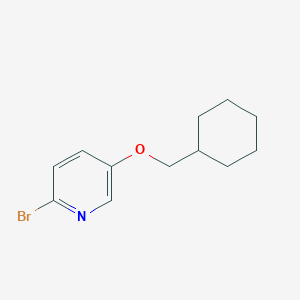
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B8159970.png)
